molecular formula C12H14O5 B1459585 2-[4-(3-Methoxy-3-oxopropyl)phenoxy]acetic acid CAS No. 1895167-80-2

2-[4-(3-Methoxy-3-oxopropyl)phenoxy]acetic acid

Cat. No.: B1459585
CAS No.: 1895167-80-2
M. Wt: 238.24 g/mol
InChI Key: IHMFROWGEWCRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Methoxy-3-oxopropyl)phenoxy]acetic acid is an organic compound that belongs to the class of carboxylic acid esters. This compound is characterized by the presence of a carboxymethoxyphenyl group attached to a propionic acid methyl ester moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methoxy-3-oxopropyl)phenoxy]acetic acid typically involves the esterification of 3-(4-Carboxymethoxyphenyl)-propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and reducing the environmental impact of the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methoxy-3-oxopropyl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

2-[4-(3-Methoxy-3-oxopropyl)phenoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-[4-(3-Methoxy-3-oxopropyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-propionic acid methyl ester
  • 3-(4-Hydroxyphenyl)-propionic acid methyl ester
  • 3-(4-Nitrophenyl)-propionic acid methyl ester

Comparison

Compared to similar compounds, 2-[4-(3-Methoxy-3-oxopropyl)phenoxy]acetic acid is unique due to the presence of the carboxymethoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable reagent in various chemical and biological applications.

Properties

IUPAC Name

2-[4-(3-methoxy-3-oxopropyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-16-12(15)7-4-9-2-5-10(6-3-9)17-8-11(13)14/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMFROWGEWCRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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